

# Spectroscopic properties of Disperse Yellow 86 (UV-Vis, Fluorescence)

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## Compound of Interest

Compound Name: Disperse Yellow 86

Cat. No.: B15553459

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## Spectroscopic Properties of Disperse Yellow 86: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Disperse Yellow 86**, identified by the Colour Index (C.I.) number 10353, is a synthetic organic dye belonging to the nitrodiphenylamine class.<sup>[1]</sup> Its chemical formula is  $C_{16}H_{19}N_3O_5S$ , and it has a molecular weight of 365.41 g/mol.<sup>[1]</sup> The CAS Registry Number for this compound is 12223-97-1.<sup>[1]</sup> **Disperse Yellow 86** is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, acetate, and polyamide. It is recognized for its yellow to orange hue and is also classified as a fluorescent dye. This guide provides a comprehensive overview of the spectroscopic properties of **Disperse Yellow 86**, with a focus on its UV-Visible absorption and fluorescence characteristics. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the necessary experimental protocols for a thorough spectroscopic analysis.

### Core Spectroscopic Properties

The interaction of **Disperse Yellow 86** with electromagnetic radiation gives rise to its characteristic color and fluorescent nature. The key spectroscopic properties are UV-Visible absorption and fluorescence emission.

## UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is a fundamental technique used to determine the absorption of light by a substance in the ultraviolet and visible regions of the electromagnetic spectrum. For a dye like **Disperse Yellow 86**, this provides information about its color and electronic transitions. The primary parameters obtained are the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) and the molar absorptivity ( $\epsilon$ ).

## Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. As **Disperse Yellow 86** is a fluorescent dye, this analysis is crucial to understanding its photophysical behavior. Key parameters include the excitation maximum ( $\lambda_{\text{ex}}$ ), the emission maximum ( $\lambda_{\text{em}}$ ), and the fluorescence quantum yield ( $\Phi_f$ ).

## Data Presentation

The following tables are structured to present the key spectroscopic data for **Disperse Yellow 86**. Currently, specific experimental values for **Disperse Yellow 86** are not readily available in the cited literature. These tables serve as a template for organizing data upon experimental determination.

Table 1: UV-Visible Absorption Properties of **Disperse Yellow 86**

Parameter	Symbol	Value	Solvent
Absorption Maximum	$\lambda_{\text{max}}$	Data not available	Specify solvent
Molar Absorptivity	$\epsilon$	Data not available	Specify solvent

Table 2: Fluorescence Properties of **Disperse Yellow 86**

Parameter	Symbol	Value	Solvent
Excitation Maximum	$\lambda_{ex}$	Data not available	Specify solvent
Emission Maximum	$\lambda_{em}$	Data not available	Specify solvent
Fluorescence Quantum Yield	$\Phi_f$	Data not available	Specify solvent

## Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining accurate and reproducible spectroscopic data. The following are generalized methodologies for the analysis of disperse dyes like **Disperse Yellow 86**.

### Protocol for UV-Visible Spectroscopy

- Instrumentation: A dual-beam UV-Visible spectrophotometer is required, with a wavelength range of at least 200-800 nm.
- Sample Preparation:
  - Prepare a stock solution of **Disperse Yellow 86** of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, ethanol, or acetone). Due to the nature of disperse dyes, solubility can be limited in purely aqueous solutions.
  - From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically resulting in absorbance values between 0.1 and 1.0).
- Measurement:
  - Calibrate the spectrophotometer using the pure solvent as a blank.
  - Record the absorbance spectrum of each dilution over the desired wavelength range.
  - Identify the wavelength of maximum absorbance ( $\lambda_{max}$ ).
- Data Analysis:

- Using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance at  $\lambda_{\text{max}}$ ,  $c$  is the molar concentration, and  $l$  is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity ( $\epsilon$ ).

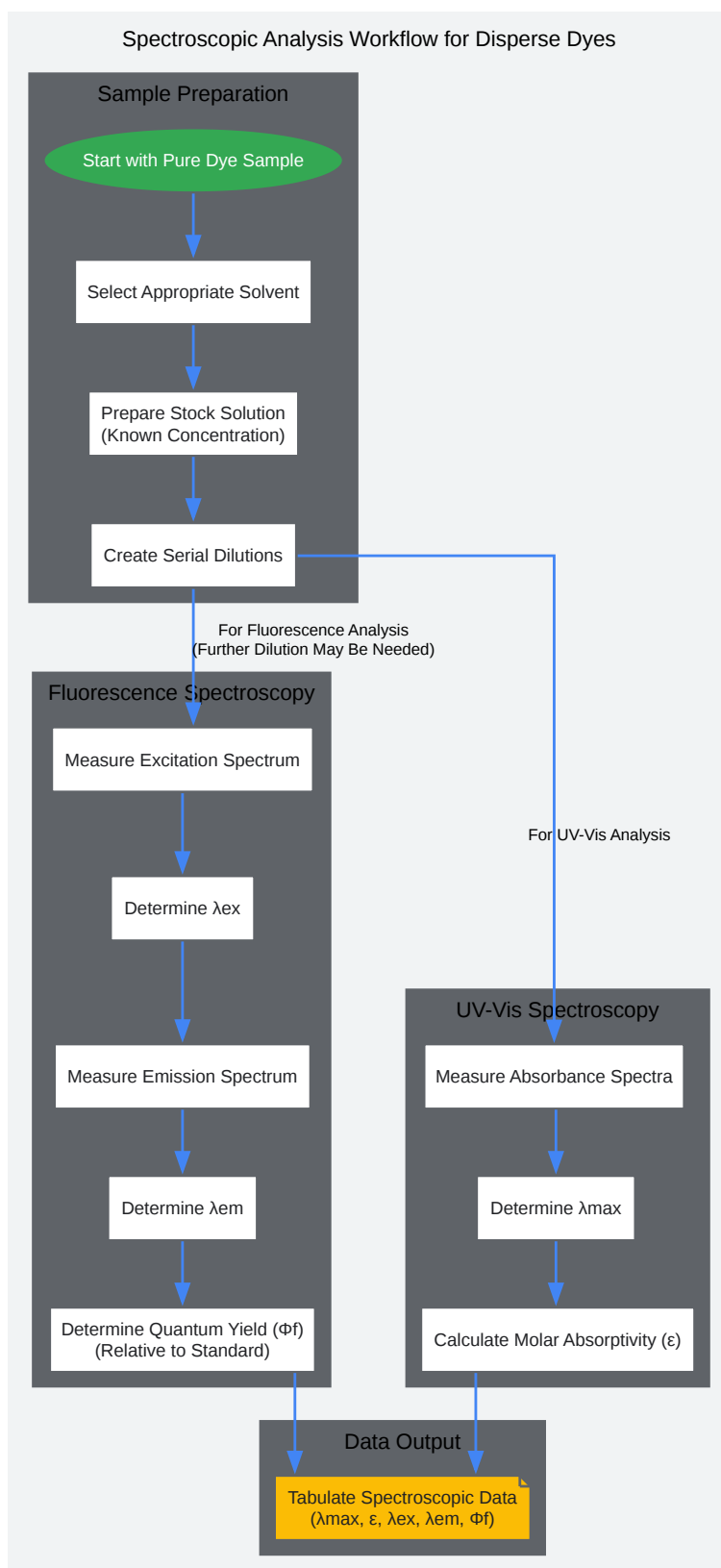
## Protocol for Fluorescence Spectroscopy

- Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for both excitation and emission, and a sensitive detector (e.g., a photomultiplier tube) is necessary.
- Sample Preparation:
  - Prepare a dilute solution of **Disperse Yellow 86** in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of  $< 0.1$  at the excitation wavelength).
- Measurement:
  - Excitation Spectrum: Set the emission monochromator to an estimated emission wavelength and scan a range of excitation wavelengths to determine the optimal excitation wavelength ( $\lambda_{\text{ex}}$ ).
  - Emission Spectrum: Set the excitation monochromator to the determined  $\lambda_{\text{ex}}$  and scan a range of emission wavelengths to record the fluorescence emission spectrum and identify the emission maximum ( $\lambda_{\text{em}}$ ).
- Quantum Yield Determination (Relative Method):
  - The fluorescence quantum yield ( $\Phi_f$ ) can be determined relative to a well-characterized standard with a known quantum yield.
  - Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
  - The quantum yield is calculated using the following equation:  $\Phi_{f\_sample} = \Phi_{f\_std} * (I_{sample} / I_{std}) * (A_{std} / A_{sample}) * (n_{sample}^2 / n_{std}^2)$  where  $I$  is the integrated

fluorescence intensity,  $A$  is the absorbance at the excitation wavelength, and  $n$  is the refractive index of the solvent.

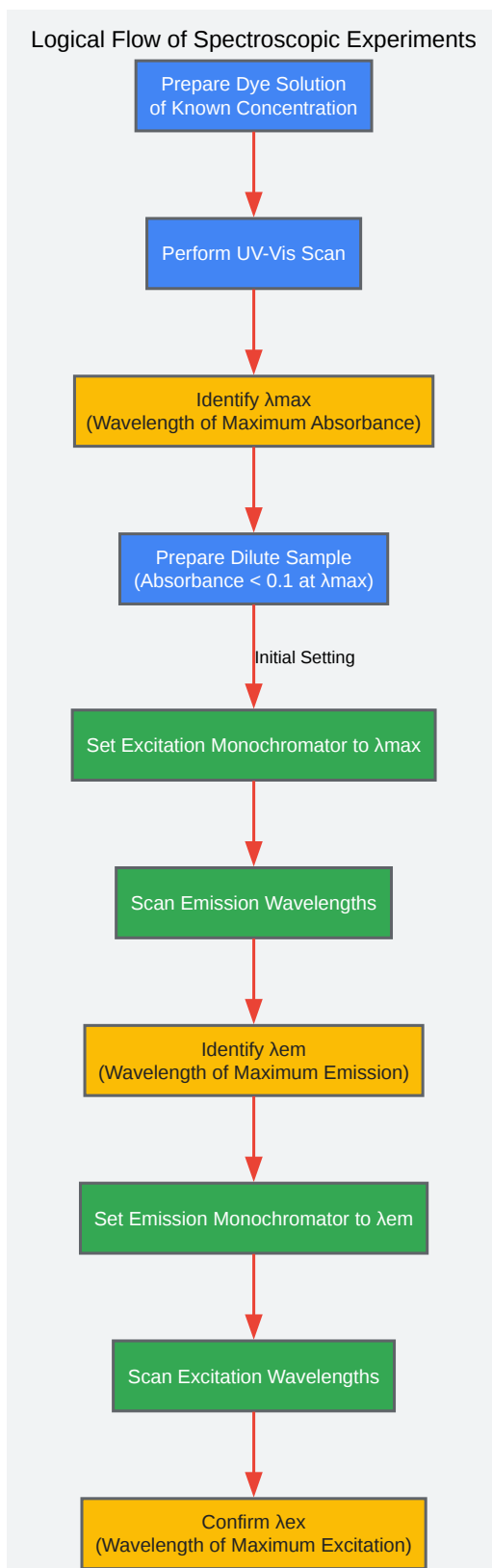
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a disperse dye.



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Caption: General workflow for the spectroscopic analysis of a disperse dye.



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Caption: Logical flow for determining excitation and emission maxima.

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## References

- 1. worlddyevariety.com [worlddyevariety.com]
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